molecular formula C9H5BrClNS B7906723 5-Bromo-2-(4-chlorophenyl)thiazole

5-Bromo-2-(4-chlorophenyl)thiazole

Cat. No.: B7906723
M. Wt: 274.57 g/mol
InChI Key: GSBHFSXIYHMGPX-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with bromine and a chlorophenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole typically involves the bromination of thiazole derivatives. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method includes the bromination of thiazole derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial-scale production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of brominating agents and catalysts to facilitate the reaction under optimized temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chlorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(4-chlorophenyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it can modulate enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-chlorophenyl)thiazole is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNS/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBHFSXIYHMGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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